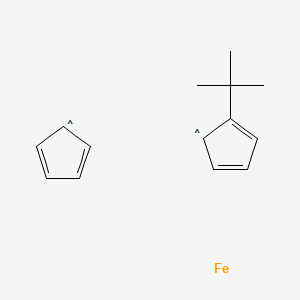
O,O'-Bis(3-aminopropyl)polyethylene glycol 1'500
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O,O’-Bis(3-aminopropyl)polyethylene glycol 1’500: is a bifunctional polyethylene glycol derivative with terminal amino groups. This compound is known for its versatility and is widely used in various fields such as chemistry, biology, medicine, and industry. The molecular structure consists of a polyethylene glycol backbone with two terminal 3-aminopropyl groups, making it highly reactive and suitable for various chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O,O’-Bis(3-aminopropyl)polyethylene glycol 1’500 typically involves the reaction of polyethylene glycol with 3-aminopropylamine. The process can be summarized as follows:
- The intermediate is then reacted with 3-aminopropylamine under controlled conditions to introduce the amino groups at both ends of the polyethylene glycol chain.
Polyethylene glycol: is first activated by reacting with a suitable activating agent such as tosyl chloride or mesyl chloride to form a tosylated or mesylated intermediate.
Industrial Production Methods: In industrial settings, the production of O,O’-Bis(3-aminopropyl)polyethylene glycol 1’500 involves large-scale reactions using similar principles. The process is optimized for high yield and purity, often involving:
Continuous flow reactors: to ensure consistent reaction conditions.
Purification steps: such as distillation or chromatography to remove impurities and unreacted starting materials.
化学反応の分析
Types of Reactions: O,O’-Bis(3-aminopropyl)polyethylene glycol 1’500 undergoes various types of chemical reactions, including:
Substitution Reactions: The terminal amino groups can participate in nucleophilic substitution reactions with electrophiles.
Cross-Linking Reactions: The compound can form cross-linked networks when reacted with bifunctional or multifunctional reagents.
Condensation Reactions: The amino groups can react with carboxylic acids or their derivatives to form amide bonds.
Common Reagents and Conditions:
Electrophiles: such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Cross-linking agents: like glutaraldehyde or diisocyanates are used for forming cross-linked networks.
Carboxylic acids: or their derivatives (e.g., acid chlorides, anhydrides) are used in condensation reactions.
Major Products Formed:
Substituted derivatives: with various functional groups attached to the terminal amino groups.
Cross-linked polymers: with enhanced mechanical and chemical properties.
Amide-linked compounds: formed through condensation reactions.
科学的研究の応用
O,O’-Bis(3-aminopropyl)polyethylene glycol 1’500 has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of polymers and hydrogels.
Biology: Employed in the modification of biomolecules such as proteins and peptides to enhance their stability and solubility.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent chemical reactivity and versatility.
作用機序
The mechanism of action of O,O’-Bis(3-aminopropyl)polyethylene glycol 1’500 is primarily based on the reactivity of its terminal amino groups. These amino groups can form covalent bonds with various functional groups, enabling the compound to:
Cross-link polymers: and create three-dimensional networks.
Modify biomolecules: by attaching to specific sites, thereby altering their properties and functions.
Enhance drug delivery: by forming conjugates with therapeutic agents, improving their solubility and stability.
類似化合物との比較
- Polyethylene glycol bis(3-aminopropyl) ether
- Polyethylene glycol di(3-aminopropyl) ether
- Polyethylene glycol bis(2-aminopropyl) ether
Comparison: O,O’-Bis(3-aminopropyl)polyethylene glycol 1’500 is unique due to its specific molecular structure, which provides:
- Higher reactivity due to the presence of terminal amino groups.
- Versatility in forming various chemical modifications and conjugates.
- Enhanced properties such as solubility and stability in different environments.
This compound stands out for its ability to form stable and functionalized derivatives, making it a valuable tool in various scientific and industrial applications.
特性
分子式 |
C5H15NO3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
3-aminopropan-1-ol;ethane-1,2-diol |
InChI |
InChI=1S/C3H9NO.C2H6O2/c4-2-1-3-5;3-1-2-4/h5H,1-4H2;3-4H,1-2H2 |
InChIキー |
ZEXFKFYUMFXUBE-UHFFFAOYSA-N |
正規SMILES |
C(CN)CO.C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


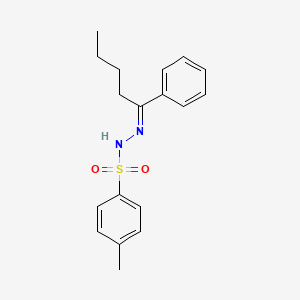
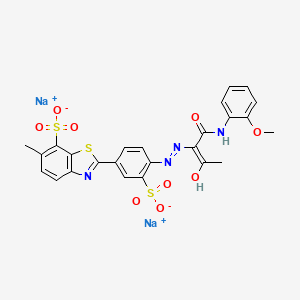

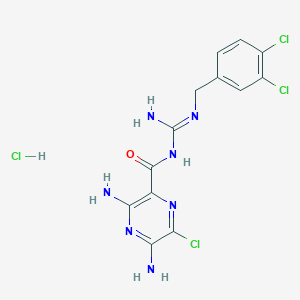


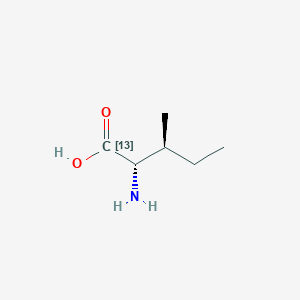
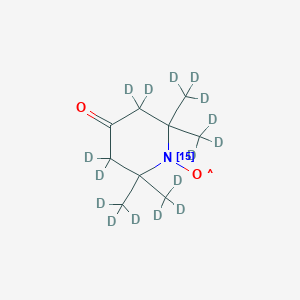
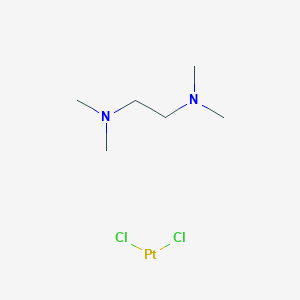

![trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)

